molecular formula C15H14BrNO2 B5549651 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 5347-33-1

2-bromo-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5549651
CAS No.: 5347-33-1
M. Wt: 320.18 g/mol
InChI Key: VCMRMZNKDGSLTK-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic Synthesis

The benzamide scaffold is a ubiquitous and invaluable structural motif in modern organic synthesis. sigmaaldrich.combeilstein-journals.org Its prevalence stems from the chemical stability of the amide bond and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. beilstein-journals.org Benzamides serve as fundamental building blocks for the construction of more complex molecules and are key intermediates in the synthesis of a wide array of biologically active compounds. beilstein-journals.org The versatility of the benzamide core allows for diverse chemical modifications, enabling the fine-tuning of a molecule's physical, chemical, and biological properties.

Academic Research Trajectories of Halogenated N-Substituted Benzamides

The introduction of a halogen atom, such as bromine, onto the benzamide scaffold significantly broadens its synthetic utility and biological potential. Halogenated N-substituted benzamides have been the subject of extensive academic research due to their diverse applications. For instance, the carbon-bromine bond in 2-bromobenzamides can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the benzamide core into more complex, polyfunctionalized molecules.

From a medicinal chemistry perspective, the presence of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown that halogenated benzamides can exhibit a range of pharmacological activities.

Delimitation of Research Focus: 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide as a Model Compound

To illustrate the chemical and synthetic principles of this class of compounds, this article will focus on This compound . While extensive, specific research on this particular molecule is not widely available in the public domain, its structure encompasses the key features of an N-substituted 2-bromobenzamide (B1207801). It serves as an excellent model to discuss the potential synthetic routes and physicochemical properties characteristic of this family of compounds.

Physicochemical Properties of this compound (Illustrative)

Below is an interactive data table illustrating the types of physicochemical properties that would be determined for a compound like this compound in a research setting. Please note that these are calculated or predicted values and await experimental verification.

PropertyValue
Molecular FormulaC₁₅H₁₄BrNO₂
Molecular Weight320.18 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass319.0259 g/mol
Monoisotopic Mass319.0259 g/mol
Topological Polar Surface Area49.3 Ų
Heavy Atom Count19
Complexity291

Synthesis of N-Substituted 2-Bromobenzamides

The synthesis of N-substituted 2-bromobenzamides, such as the model compound this compound, typically involves the formation of an amide bond between 2-bromobenzoic acid or its activated derivative and a corresponding amine. A common and effective method is the coupling of 2-bromobenzoyl chloride with the desired amine, in this case, (4-methoxyphenyl)methanamine.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. This straightforward approach allows for the synthesis of a wide variety of N-substituted 2-bromobenzamides by simply changing the amine coupling partner.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMRMZNKDGSLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968185
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5347-33-1
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 4 Methoxyphenyl Methyl Benzamide and Cognate Structures

Amide Bond Formation Strategies

The construction of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for creating the N-benzyl benzamide (B126) structure. nih.gov These can be broadly categorized into direct condensation reactions and sequential alkylation protocols.

The most direct and widely employed method for the synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide involves the condensation of a 2-bromobenzoic acid derivative with (4-methoxyphenyl)methanamine. This approach forms the C-N bond in a single step.

To facilitate the reaction, the carboxylic acid is typically "activated" to increase its electrophilicity. A common strategy is the conversion of 2-bromobenzoic acid to its corresponding acyl chloride, 2-bromobenzoyl chloride, often by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride readily reacts with (4-methoxyphenyl)methanamine, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct. nih.gov

Alternatively, direct coupling of 2-bromobenzoic acid with the amine can be achieved using a variety of peptide coupling agents. These reagents activate the carboxylic acid in situ, leading to amide bond formation under milder conditions than the acyl chloride route. This method avoids the need to isolate the often-sensitive acyl chloride.

Table 1: Common Coupling Agents for Direct Amidation

Coupling Agent Full Name Byproduct Type Typical Conditions
DCC N,N'-Dicyclohexylcarbodiimide Urea (solid) CH₂Cl₂, 0°C to RT
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide Urea (water-soluble) CH₂Cl₂ or DMF, RT
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Triazolopyridine derivative DMF, Base (e.g., DIPEA), RT

Reductive amination, also known as reductive alkylation, provides an alternative pathway for forming the N-alkyl bond. wikipedia.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine. chemistrysteps.comyoutube.com

For the synthesis of the target compound, this strategy could be envisioned in two ways:

Reaction of 2-bromobenzamide (B1207801) with 4-methoxybenzaldehyde.

Reaction of (4-methoxyphenyl)methanamine with 2-bromobenzaldehyde, followed by acylation with a suitable reagent.

The first approach is more direct for N-alkylation of a pre-formed amide. The reaction proceeds via the formation of an N-acyliminium ion intermediate, which is subsequently reduced. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this one-pot transformation because they are less reactive towards aldehydes and ketones under neutral or weakly acidic conditions. chemistrysteps.com

Table 2: Selective Reducing Agents for Reductive Amination

Reducing Agent Full Name Key Features
NaBH₃CN Sodium cyanoborohydride Effective at mildly acidic pH; less reactive to carbonyls.
NaBH(OAc)₃ Sodium triacetoxyborohydride Mild, non-toxic, and highly effective for a wide range of substrates.

Functional Group Interconversion and Introduction of Key Moieties

An alternative synthetic philosophy involves constructing a simpler benzamide scaffold first, followed by the introduction or modification of the required functional groups.

The amine precursor, (4-methoxyphenyl)methanamine (also known as 4-methoxybenzylamine or anisylamine), is a critical starting material for condensation reactions. It can be synthesized via several established routes. A prevalent laboratory method is the reductive amination of 4-methoxybenzaldehyde. In this process, the aldehyde is treated with ammonia to form an imine, which is then reduced to the primary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

Another efficient method involves the reduction of 4-methoxybenzonitrile. Powerful reducing agents like LiAlH₄ or catalytic hydrogenation (e.g., using Raney Nickel) can effectively convert the nitrile functional group into a primary amine.

This strategy involves the late-stage introduction of the bromine atom onto a pre-existing N-[(4-methoxyphenyl)methyl]benzamide molecule. Electrophilic aromatic substitution is the key reaction type for this transformation. nih.gov The amide group is an ortho-, para-directing group, but the steric hindrance from the N-benzyl substituent can favor substitution at the ortho position.

N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for such reactions. nsf.gov The regioselectivity of the bromination can be influenced by the reaction conditions, including the choice of solvent and catalyst. Lewis acids or strong Brønsted acids can be used to activate the brominating agent and enhance its electrophilicity. organic-chemistry.org Recent studies have shown that certain organic molecules, like mandelic acid, can act as catalysts to promote highly regioselective aromatic bromination with NBS under mild, aqueous conditions. organic-chemistry.org

Table 3: Selected Reagents for Aromatic Bromination

Reagent Name Conditions Characteristics
Br₂ Molecular Bromine Lewis Acid (e.g., FeBr₃) Classic, highly reactive brominating agent.
NBS N-Bromosuccinimide Acid catalyst or light Mild, crystalline solid; easier to handle than Br₂.
TBCA Tribromoisocyanuric acid Trifluoroacetic acid Efficient for deactivated arenes.

The target compound can potentially be synthesized by modifying other halogenated benzamides. google.com For instance, a halogen exchange reaction could be employed, although this is less common for converting chloro- or fluoro-aromatics to bromo-aromatics than the reverse.

A more plausible, albeit multi-step, approach would be to start with an ortho-amino precursor, such as N-[(4-methoxyphenyl)methyl]-2-aminobenzamide. The amino group can be converted to the desired bromo-substituent via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom onto the aromatic ring. This method provides excellent regiocontrol, as the position of the bromine is dictated by the initial position of the amino group.

Transition Metal-Catalyzed Synthetic Routes

The synthesis of this compound and its analogs is greatly facilitated by transition metal catalysis, particularly using palladium. These catalytic systems enable the formation of both carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high degrees of precision and functional group tolerance, which are often challenging to achieve through traditional synthetic methods.

Palladium-Catalyzed Carbon-Nitrogen (C-N) Bond Formation

Palladium-catalyzed reactions are a cornerstone for the formation of C-N bonds, a key step in the synthesis of benzamide derivatives. These methods provide direct routes to couple aryl halides with amines, offering significant advantages over classical approaches that may require harsh reaction conditions.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing aryl amines and their derivatives, including N-aryl and N-alkyl benzamides. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. syr.edujk-sci.com

For the synthesis of a structure like this compound, this methodology could be envisioned through the coupling of 2-bromobenzoyl halide or a related derivative with (4-methoxyphenyl)methanamine. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that facilitate the catalytic cycle, allowing for the coupling of a wide range of substrates under milder conditions. jk-sci.comrsc.org N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives in these coupling reactions. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Benzamide Synthesis

Aryl Halide/Precursor Amine Catalyst/Precatalyst Ligand Base Solvent Temp. (°C) Yield (%)
Aryl Halides Primary/Secondary Amines Pd(OAc)₂ BINAP NaOt-Bu Toluene 80-110 Good to Excellent
Aryl Triflates Amides [Pd(NHC)(allyl)Cl] IPr NaOt-Bu Dioxane 100 High

This table presents generalized conditions based on literature for similar transformations and does not represent a specific synthesis of the target compound.

Catalytic hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne). acs.org This atom-economical reaction provides a direct route to amines, enamines, and imines. While not a direct method for forming the amide bond in this compound, it can be a strategic approach to synthesize amine precursors or to introduce the N-[(4-methoxyphenyl)methyl] moiety onto a molecule containing an unsaturated bond.

Palladium catalysts have been developed for hydroamination reactions, although other late transition metals are also commonly used. acs.org For instance, a related palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been developed to synthesize N-allylbenzamide derivatives. acs.org This showcases how palladium catalysis can be used to functionalize a benzamide structure containing an alkyne. An intramolecular amino-Heck reaction, a variation of hydroamination, can form nitrogen-containing heterocycles. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Hydroamination and Related Reactions

Unsaturated Substrate Amine/Amide Catalyst System Key Features
N-propargyl benzamides Boronic Acids (Hydroarylation) PdCl₂(PPh₃)₂ / NaOAc Forms N-allylbenzamide derivatives
Alkenes Secondary Amines Pd(OAc)₂ / Ligand Direct synthesis of alkylamines

This table illustrates the versatility of palladium catalysis in reactions related to hydroamination for creating C-N bonds in various structural contexts.

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, enabling the modification of the aryl backbone of benzamides. These reactions allow for the introduction of new aryl or alkyl groups at specific positions, such as the bromine-bearing carbon in this compound, leading to the synthesis of diverse cognate structures.

The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. youtube.com This reaction has broad applicability due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.

In the context of this compound, the 2-bromo position serves as an ideal handle for Suzuki-Miyaura coupling. Reacting the parent molecule with various arylboronic acids would yield a library of 2-aryl-N-[(4-methoxyphenyl)methyl]benzamide derivatives. The catalytic system typically consists of a palladium(0) source, a phosphine or NHC ligand, and a base. researchgate.netresearchgate.net Recent advancements have also demonstrated the use of amides themselves as coupling partners via N-C bond cleavage, allowing for the synthesis of biaryl ketones. researchgate.netnih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling on Aryl Bromides

Aryl Bromide Substrate Boronic Acid/Ester Catalyst/Precatalyst Ligand Base Solvent Temp. (°C)
Substituted Aryl Bromide Arylboronic Acid Pd(OAc)₂ or PdCl₂ PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene 80-120
Benzamide with N-Ac/Bn group Arylboronic Acid NHC-Palladacycle - K₃PO₄ Toluene 90

This table provides representative conditions applicable to the Suzuki-Miyaura coupling of aryl bromides, including those on complex amide-containing molecules.

The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes for C-C bond formation that extend the synthetic utility for modifying aryl halides.

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination. wikipedia.org Applying this to this compound would involve reacting it with various alkenes to introduce vinyl groups at the 2-position of the benzoyl ring. This provides a pathway to a wide array of functionalized analogs.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes. The 2-bromo position of the target benzamide could be coupled with various terminal alkynes to generate 2-alkynyl-N-[(4-methoxyphenyl)methyl]benzamide derivatives. These products can serve as versatile intermediates for further transformations. libretexts.org

Table 4: Overview of Heck and Sonogashira Coupling Adaptations

Reaction Halide Substrate Coupling Partner Catalyst System Base Key Bond Formed
Heck 2-Bromo-benzamide derivative Alkene (e.g., Styrene, Acrylate) Pd(OAc)₂, PdCl₂ with phosphine ligands Et₃N, K₂CO₃ Aryl-Vinyl C(sp²)-C(sp²)

| Sonogashira | 2-Bromo-benzamide derivative | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Aryl-Alkynyl C(sp²)-C(sp) |

This table summarizes the key components and outcomes for adapting Heck and Sonogashira reactions for the functionalization of a 2-bromobenzamide core structure.

Carbopalladation and Carboamination Cascades

Carbopalladation cascades are powerful reactions that create significant molecular complexity in a single step. chim.it These processes typically involve the palladium-catalyzed addition of an organopalladium species across a carbon-carbon triple bond (alkyne), generating a new carbon-carbon single bond and a vinylpalladium intermediate. This intermediate can then participate in further reactions, leading to the formation of diverse heterocyclic systems. chim.it

In the context of N-substituted 2-bromobenzamides, these cascades can be initiated by the oxidative addition of palladium(0) to the carbon-bromine bond of the benzamide. The resulting arylpalladium(II) species can then react with a tethered alkyne or alkene. A subsequent intramolecular reaction, such as amination, can lead to the formation of cyclic products.

A related and highly valuable transformation is the intermolecular carboamination of alkenes. For instance, a palladium(II)-catalyzed intermolecular carboamination of allylamines has been developed, which allows for the synthesis of vicinal diamines. rsc.org This method utilizes a removable picolinamide auxiliary to direct the regioselectivity during aminopalladation and stabilize a key palladacycle intermediate. rsc.org This stabilization facilitates the incorporation of various aryl groups and amine motifs across the double bond with high Markovnikov selectivity. rsc.org While not directly starting from a 2-bromobenzamide, this methodology highlights the power of palladium catalysis to forge C-N and C-C bonds in a controlled manner, a strategy applicable to the synthesis of complex derivatives.

Table 1: Examples of Palladium-Catalyzed Cascade Reactions This table is illustrative of the types of transformations discussed and may not directly involve this compound.

Reaction TypeStarting Material MotifCatalyst SystemProduct TypeKey Features
Intramolecular Carbopalladation CascadeAryl halide with tethered alkynePd(0) catalystPolycyclic aromatic systemsForms multiple C-C bonds in one pot. chim.it
Intermolecular CarboaminationAllylamine, Aryl Halide, Amine SourcePd(II) catalyst with picolinamide auxiliaryVicinal diaminesHigh Markovnikov regioselectivity. rsc.org
Formal anti-CarboaminationInternal alkynesPalladium catalystTetrasubstituted enamines and pyrrolesDemonstrates control over stereochemical outcomes. researchgate.net

Cobalt-Catalyzed Cyclization Processes

Cobalt catalysis has emerged as a cost-effective and efficient alternative for constructing N-heterocycles. A notable application is the synthesis of 3-(imino)isoindolin-1-ones through the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. nih.gov This reaction demonstrates good tolerance for various substituents on the benzamide framework, providing the desired products in moderate yields. nih.gov The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate, which then undergoes nucleophilic addition and substitution to yield the final cyclized product. nih.gov

The reaction is initiated by the reduction of a Co(II) precatalyst to an active Co(I) species. This species activates the C-Br bond of the 2-bromobenzamide via oxidative addition, forming a Co(III) complex. nih.gov This intermediate then facilitates the cyclization cascade.

Furthermore, cobalt catalysis is effective for the C-H bond functionalization of unactivated sp³ carbons. For example, pyrrolidinones have been synthesized from aliphatic amides and terminal alkynes using a cobalt catalyst with a silver co-catalyst. acs.org This approach can be extended to aromatic amides to produce a variety of isoindolinones, showcasing the versatility of cobalt catalysts in constructing lactam rings, which are core structures in many bioactive molecules. acs.orgnih.gov

Table 2: Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides Data synthesized from findings reported in the literature. nih.gov

2-Bromobenzamide Substrate (Substituent on N)CarbodiimideCatalyst SystemProductYield
N-methylN,N'-dicyclohexylcarbodiimideCoBr₂ / dppe / Zn / ZnI₂3-(Cyclohexylimino)-2-methylisoindolin-1-oneModerate
N-ethylN,N'-dicyclohexylcarbodiimideCoBr₂ / dppe / Zn / ZnI₂3-(Cyclohexylimino)-2-ethylisoindolin-1-oneModerate
N-phenylN,N'-diisopropylcarbodiimideCoBr₂ / dppe / Zn / ZnI₂3-(Isopropylimino)-2-phenylisoindolin-1-oneModerate

Copper-Catalyzed Reactions for Ether and Amine Linkages

Copper-catalyzed cross-coupling reactions are fundamental for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for synthesizing a wide array of heterocyclic molecules and complex organic structures. acs.org These methods, often referred to as Ullmann or Buchwald-Hartwig type reactions, provide a direct route for linking aryl halides with amines or alcohols.

For substrates like 2-bromobenzamides, copper catalysis can facilitate intramolecular C-N bond formation to generate important heterocyclic scaffolds. For instance, an intermediate amide formed from a 2-halobenzoic acid can undergo a Cu(II)-catalyzed intramolecular cyclization to yield fused heterocyclic products. acs.org These reactions are often advantageous due to the lower cost of copper compared to palladium and can sometimes be performed under milder conditions, even in environmentally benign solvents like water. acs.org

A highly efficient and regioselective method for C-N bond formation has been developed using a Cu/Cu₂O catalytic system with 2-halobenzoic acids and various amines. nih.gov This procedure is notable because it does not require the protection of the carboxylic acid group and tolerates a broad range of functional groups, providing anthranilic acid derivatives in high yields. nih.gov This strategy is directly relevant, as 2-bromobenzoic acid is the immediate precursor to this compound. The resulting N-aryl or N-alkyl anthranilic acids can then be readily converted to the target benzamide. This copper-catalyzed approach offers a robust and versatile platform for creating diverse amine linkages. acs.org

Table 3: Copper-Catalyzed C-N Bond Formation with 2-Halobenzoic Acids Data based on the regioselective amination methodology. nih.gov

Halobenzoic AcidAmineCatalyst SystemProductYield
2-Bromobenzoic acidAnilineCu / Cu₂ON-Phenylanthranilic acid81-99%
2-Chlorobenzoic acidBenzylamineCu / Cu₂ON-Benzylanthranilic acid85-99%
2-Chloro-5-nitrobenzoic acid4-MethoxyanilineCu / Cu₂O2-((4-Methoxyphenyl)amino)-5-nitrobenzoic acidHigh

Regio- and Stereoselectivity in Synthesis of N-Substituted 2-Bromobenzamides

Regio- and stereoselectivity are paramount in chemical synthesis, as they determine the precise three-dimensional arrangement of atoms and the position of new bond formations in a molecule. khanacademy.org In the synthesis of complex N-substituted 2-bromobenzamides and their derivatives, controlling these aspects is crucial for obtaining the desired isomer.

Regioselectivity refers to the preference for bond formation at one position over other possible positions. khanacademy.org In the reactions discussed, regioselectivity is often dictated by the catalyst, directing groups, or the intrinsic electronic properties of the substrates. For example, in the palladium-catalyzed carboamination of allylamines, a picolinamide directing group ensures that the aminopalladation step occurs with Markovnikov selectivity. rsc.org In the chemistry of ynamides (N-alkynylamides), the strong polarization of the triple bond typically directs additions to the α-position, but this regioselectivity can be reversed through strategies like metal-carbonyl chelation. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. khanacademy.org In cyclization reactions, the stereochemistry of the starting material can influence the stereochemistry of the product. For carbometallation reactions of alkynes, the addition of the organometallic reagent usually occurs in a syn fashion, leading to a specific alkene geometry. researchgate.net For reactions creating chiral centers, the use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to the formation of one enantiomer in excess. For example, chiral cobalt-salen catalysts have been used in aminocyclization reactions to produce enantiomerically enriched lactams. nih.gov

The control of both regio- and stereoselectivity is essential for the synthesis of biologically active molecules, where only a specific isomer may exhibit the desired therapeutic effect. The choice of catalyst, ligands, directing groups, and reaction conditions are all critical levers that synthetic chemists use to achieve the desired selectivity in the synthesis of N-substituted 2-bromobenzamides and their cognate structures.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo N 4 Methoxyphenyl Methyl Benzamide

Single-Crystal X-ray Diffraction Analysis

Detailed information from single-crystal X-ray diffraction studies is not available in the reviewed scientific literature for this specific compound. This analysis is essential for the subsequent subsections.

Determination of Solid-State Molecular Conformation

Without crystallographic data, a definitive determination of the solid-state molecular conformation of 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide, including precise bond angles, bond lengths, and dihedral angles between the aromatic rings and the amide linker, cannot be presented.

Analysis of Intermolecular Interactions within Crystal Lattices

A detailed analysis of the specific intermolecular interactions that stabilize the crystal lattice of this compound is not possible without experimental crystal structure data. Therefore, the following subsections remain unaddressed.

Specific details and geometric parameters of classical hydrogen bonds cannot be described.

The presence and nature of any halogen bonding interactions involving the bromine atom cannot be confirmed or characterized.

An analysis of potential π-stacking or other non-covalent interactions is not feasible.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Spectral Signatures Indicative of Intermolecular Interactions:Requires analysis of spectral features that would only be present in experimental data.

Further research and experimental studies are needed to be conducted on this compound to generate the spectroscopic data required for the requested in-depth analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal validation of the molecular formula of a synthesized compound, such as this compound.

The calculated monoisotopic mass of this compound, with the molecular formula C₁₅H₁₄BrNO₂, is 319.0208 g/mol . This theoretical value is derived from the sum of the exact masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with very high precision. For this compound, the expected molecular ion would be [M+H]⁺, with a theoretical m/z of 320.0286. The experimentally measured m/z value is then compared to the calculated value. A very small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the correct elemental composition and, consequently, validates the proposed molecular formula.

While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the table below outlines the theoretical values that would be expected in such an analysis.

ParameterValue
Molecular FormulaC₁₅H₁₄BrNO₂
Calculated m/z ([M]⁺)319.0208
Calculated m/z ([M+H]⁺)320.0286
Found m/zData not available in searched sources

Computational and Theoretical Investigations of 2 Bromo N 4 Methoxyphenyl Methyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide, DFT calculations provide a foundational understanding of its geometric, electronic, and spectroscopic properties.

Ground State Geometry Optimization and Vibrational Frequency Analysis

The initial step in computational analysis involves the optimization of the molecule's ground state geometry to find its most stable three-dimensional conformation. For this compound, this process would involve minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. Theoretical calculations on analogous compounds, such as 2-bromobenzamide (B1207801) and N-(4-methoxyphenyl)benzamide, suggest that the geometry is influenced by the steric and electronic effects of the bromo and methoxyphenylmethyl substituents. chalcogen.ro

The optimized structure of 2-bromobenzamide, calculated using the B3LYP/6-311++G(d,p) level of theory, shows that the C-Br bond length is approximately 1.89 Å, and the amide group (C-N) bond length is around 1.35 Å. chalcogen.ro For N-(4-methoxyphenyl)benzamide, DFT calculations have shown that the phenyl rings are tilted with respect to each other. A similar non-planar arrangement is expected for this compound, with specific dihedral angles determined by the interplay of steric hindrance from the ortho-bromo group and the bulky N-benzyl substituent, alongside electronic interactions.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. chalcogen.ro The vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretching of the amide, the N-H stretching, the C-Br stretching, and the aromatic C-H stretching vibrations. For instance, in 2-bromobenzamide, the C=O stretching frequency is calculated to be around 1680 cm⁻¹. chalcogen.ro Similar characteristic frequencies would be expected for the target molecule, with shifts influenced by the electronic environment created by the methoxy (B1213986) group and the bromine atom.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds.
ParameterExpected Value (Å or °)Contributing Analog
C-Br Bond Length~1.892-Bromobenzamide
C=O Bond Length~1.242-Bromobenzamide
Amide C-N Bond Length~1.352-Bromobenzamide
Phenyl Ring Dihedral AngleVariable (likely non-planar)N-(4-methoxyphenyl)benzamide

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich aromatic rings and the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic system. In this compound, the presence of the electron-donating methoxy group on one phenyl ring and the electron-withdrawing bromine atom on the other would significantly influence the energies and distributions of the HOMO and LUMO. The methoxy group would likely raise the HOMO energy, while the bromine and the benzamide core would influence the LUMO energy.

Computational studies on benzamide have shown a HOMO-LUMO gap of approximately 5.611 eV. researchgate.net For substituted benzamides, this value is expected to change. The precise energy gap for the title compound would require specific calculations, but it is a key determinant of its potential for charge transfer interactions.

Table 2: Representative HOMO-LUMO Data for Benzamide and a Related Derivative.
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzamide-7.031-1.4205.611 researchgate.net
3-Fluorobenzamide-7.653-2.1325.521 researchgate.net

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). Green areas denote neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The amide hydrogen and the aromatic hydrogens would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The presence of the electronegative bromine atom would also create a region of positive potential (a σ-hole) on the halogen, which could participate in halogen bonding. The methoxy group's oxygen would also contribute to the negative potential regions. Understanding the MEP surface is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's binding behavior with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. As mentioned in section 4.1.1, vibrational frequency calculations provide a theoretical IR spectrum.

In addition to IR frequencies, NMR chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, the amide proton, and the methoxy protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon. Comparing these predicted spectra with experimental data is a powerful method for structural elucidation.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide insights into the static properties of a single molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

Based on the available scientific literature, there is no specific research focusing on the "" that addresses the requested topics of reaction pathways, transition state structures, or the prediction of non-linear optical (NLO) properties.

Searches for theoretical and computational studies on this specific compound did not yield dedicated papers or data necessary to fulfill the request for the following sections:

Prediction of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

While computational studies, including theoretical calculations with methods like Density Functional Theory (DFT), have been performed on structurally similar benzamide derivatives, this information is not directly applicable to this compound. Applying findings from different molecules would be scientifically inaccurate and would not adhere to the strict focus on the specified compound. Therefore, the requested article sections cannot be generated with the required level of scientific accuracy and specificity.

Reactivity Profiles and Chemical Transformations of 2 Bromo N 4 Methoxyphenyl Methyl Benzamide

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the benzene ring is a key functional group that can participate in several important organic reactions, enabling the introduction of new substituents and the formation of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the case of 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide, the bromine atom can be displaced by a variety of nucleophiles. The success of these reactions is often dependent on the presence of activating groups on the aromatic ring and the nature of the nucleophile. While specific studies on this exact compound are not prevalent, the principles of SNAr on related 2-bromobenzamide (B1207801) structures provide insight into its expected reactivity. For an efficient SNAr reaction to occur, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. The amide group at the ortho position can influence the reactivity of the C-Br bond towards nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Aryl Bromides

Nucleophile Product Type General Conditions Reference
Amines N-Aryl Amines Often requires activation of the aromatic ring Not specified
Alkoxides Aryl Ethers Strong base, polar solvent Not specified
Thiolates Aryl Thioethers Varies with substrate and nucleophile Not specified

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an excellent substrate for a range of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl or alkenyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a versatile method for synthesizing N-aryl amides and related compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon double bond.

Table 2: Overview of Potential Metal-Mediated Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Organoboron reagent C-C Pd catalyst, base
Buchwald-Hartwig Amine C-N Pd catalyst, ligand, base
Sonogashira Terminal alkyne C-C (triple bond) Pd catalyst, Cu(I) co-catalyst, base
Heck Alkene C-C (double bond) Pd catalyst, base

Treatment of aryl halides, including 2-bromobenzamides, with very strong bases can lead to the formation of a highly reactive intermediate known as an aryne (or benzyne) via an elimination-addition mechanism. This typically involves the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of the bromide ion. The resulting aryne can then be trapped by a variety of nucleophiles or undergo cycloaddition reactions. The regioselectivity of the nucleophilic addition to the aryne is a key consideration in these reactions. The generation of arynes from halogenated aryl compounds is commonly achieved using strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA).

Transformations at the Amide Moiety

The amide linkage in this compound is another site for chemical modification, allowing for cleavage or alteration of the N-substituent.

The amide bond can be cleaved under hydrolytic conditions, typically in the presence of strong acid or base and heat, to yield the corresponding carboxylic acid (2-bromobenzoic acid) and the amine ((4-methoxyphenyl)methanamine).

Transamidation, the exchange of the amine portion of an amide, is another important transformation. This can be achieved by reacting the amide with a different amine, often under catalytic conditions. Metal-free transamidation of primary amides has been developed using trimethylsilyl chloride (TMSCl) as an activator.

Table 3: Conditions for Amide Bond Cleavage and Formation

Reaction Reagents Products
Acid-catalyzed Hydrolysis H₃O⁺, heat 2-Bromobenzoic acid + (4-Methoxyphenyl)methanamine
Base-catalyzed Hydrolysis OH⁻, heat 2-Bromobenzoate + (4-Methoxyphenyl)methanamine
Transamidation R₂'NH, catalyst 2-bromo-N,N-R₂'-benzamide + (4-Methoxyphenyl)methanamine

The N-[(4-methoxyphenyl)methyl] group can be cleaved under specific conditions. The 4-methoxybenzyl (PMB) group is a common protecting group for amines and amides, and its removal is well-documented. Cleavage can often be achieved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or under strongly acidic conditions.

The methoxy (B1213986) group on the phenyl ring can also be a site for reaction, specifically demethylation. Reagents like boron tribromide (BBr₃) are commonly used to cleave aryl methyl ethers to the corresponding phenols. This reaction would convert the N-[(4-methoxyphenyl)methyl] group to an N-[(4-hydroxyphenyl)methyl] group. Studies on related compounds have shown that demethylation can occur under various conditions.

Table 4: Reagents for N-Dearylation and N-Demethylation

Transformation Reagent Resulting Functional Group
N-De(4-methoxybenzyl)ation DDQ or CAN N-H (secondary amide)
N-Demethylation BBr₃ N-[(4-hydroxyphenyl)methyl]

Reactivity at the Benzylic Position of the N-Substituent

The benzylic position of the N-(4-methoxyphenyl)methyl group in this compound is susceptible to a range of chemical transformations due to the stabilizing effect of the adjacent phenyl ring on radical, cationic, and anionic intermediates.

The benzylic hydrogens are particularly susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized benzylic radical. This reactivity can be exploited in free-radical halogenation reactions. A common reagent for this transformation is N-Bromosuccinimide (NBS), which, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, can selectively brominate the benzylic position. The resulting benzylic bromide is a versatile intermediate for further functionalization.

The reaction proceeds via a radical chain mechanism:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation: A bromine radical, generated from NBS, abstracts a benzylic hydrogen from the N-(4-methoxyphenyl)methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to form the benzylic bromide product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The following table outlines typical conditions for the free radical bromination of benzylic positions in molecules with structural similarity to the target compound.

ReagentInitiatorSolventTemperature (°C)Product
N-Bromosuccinimide (NBS)AIBNCCl₄77 (reflux)Benzylic Bromide
N-Bromosuccinimide (NBS)Benzoyl PeroxideBenzene80 (reflux)Benzylic Bromide

Oxidation: The benzylic C-H bond is also prone to oxidation. The electron-donating methoxy group on the phenyl ring of the N-substituent makes this position particularly susceptible to oxidative cleavage. Strong oxidizing agents can lead to the cleavage of the benzyl-nitrogen bond. For instance, treatment with ceric ammonium nitrate (CAN) can result in the oxidative debenzylation to yield the primary benzamide (B126). rsc.orgst-andrews.ac.ukresearchgate.netyoutube.comnih.gov This reaction is believed to proceed through a single-electron transfer mechanism, forming a benzylic radical cation which is then further oxidized and hydrolyzed. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is another reagent that can effect this transformation. rsc.org

Milder oxidation conditions can potentially lead to the formation of an imide by oxidation of the benzylic CH₂ group to a carbonyl group.

Reduction: The amide functional group in this compound can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. Borane (BH₃) complexes can also be used for the reduction of amides.

The table below summarizes common conditions for the oxidation and reduction of the benzylic position and the amide group in related compounds.

TransformationReagentSolventTemperature (°C)Product
Oxidative DebenzylationCeric Ammonium Nitrate (CAN)Acetonitrile/Water25Primary Benzamide
Oxidative DebenzylationDDQDichloromethane (B109758)/Water25Primary Benzamide
Amide ReductionLithium Aluminum Hydride (LiAlH₄)THF66 (reflux)Secondary Amine
Amide ReductionBorane-THF complexTHF66 (reflux)Secondary Amine

Emerging Applications and Research Utility of 2 Bromo N 4 Methoxyphenyl Methyl Benzamide

Role as a Versatile Synthetic Intermediate for Diverse Molecular Architectures

The presence of a reactive bromine atom on the benzoyl ring of 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide makes it a valuable intermediate in organic synthesis. This functional group serves as a handle for a variety of cross-coupling reactions, enabling the construction of more complex molecules. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 2-position of the benzamide (B126) core.

These synthetic transformations pave the way for the creation of a wide array of molecular structures. The ability to introduce diverse substituents allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry and materials science. Heterocyclic compounds, which are prevalent in many biologically active molecules, can also be synthesized using this versatile building block. msesupplies.comsigmaaldrich.comapolloscientific.co.uk The amide functionality and the methoxy (B1213986) group can influence the reactivity and solubility of the molecule and its derivatives, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystPotential Product
Suzuki CouplingArylboronic acid / Pd catalystBiaryl derivatives
Heck CouplingAlkene / Pd catalystAlkenyl-substituted benzamides
Buchwald-Hartwig AminationAmine / Pd catalystAmino-substituted benzamides
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystAlkynyl-substituted benzamides

Contributions to Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen and oxygen atoms of the amide group in this compound can act as coordination sites for metal ions, making it a potential ligand in organometallic chemistry. The formation of stable metal complexes is a critical aspect of developing new catalysts for a variety of chemical transformations. The substituents on the aromatic rings can be modified to influence the electronic and steric environment around the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.

Exploration in Materials Science

The unique combination of functional groups in this compound makes it an attractive candidate for the development of new materials with interesting optical and electronic properties.

Precursors for Organic Electronic Materials (e.g., OLEDs)

Organic light-emitting diodes (OLEDs) are a promising technology for displays and solid-state lighting. The performance of these devices is highly dependent on the properties of the organic materials used. Benzamide derivatives have been explored as components of host materials and emitters in OLEDs. nih.govnih.govresearchgate.net The modular nature of this compound allows for the synthesis of a library of derivatives with tailored electronic properties. Through cross-coupling reactions, electron-donating or electron-accepting moieties can be introduced to modulate the HOMO and LUMO energy levels of the molecule, which is crucial for efficient charge injection and transport in OLED devices. The methoxy group can also contribute to the material's solubility and film-forming properties, which are important for device fabrication.

Components in Supramolecular Assemblies for Controlled Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The amide group in this compound is capable of forming strong hydrogen bonds, which are a key driving force in the self-assembly of molecules into well-defined supramolecular architectures. nih.gov The aromatic rings can participate in π-π stacking interactions, further directing the assembly process. By carefully designing the molecular structure, it is possible to create one-, two-, or three-dimensional networks with specific topologies and functionalities. These ordered assemblies have potential applications in areas such as molecular recognition, catalysis, and nanotechnology. researchgate.netnih.gov

Studies on Non-Linear Optical (NLO) Response

Utility in Fundamental Studies of Intermolecular Interactions and Crystal Engineering

The study of how molecules pack in the solid state, known as crystal engineering, is crucial for understanding and controlling the physical properties of materials. The presence of multiple functional groups in this compound that can participate in various intermolecular interactions makes it an excellent model compound for such studies. The interplay between hydrogen bonding from the amide group, halogen bonding from the bromine atom, and π-π stacking from the aromatic rings can lead to the formation of diverse and complex crystal structures. nih.govresearchgate.netacs.orgmdpi.com

X-ray crystallography can be used to determine the precise three-dimensional arrangement of molecules in the crystal lattice, providing valuable information about the nature and geometry of these intermolecular interactions. This understanding is fundamental for designing new crystalline materials with desired properties, such as specific melting points, solubilities, and mechanical strengths.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeParticipating Functional Groups
Hydrogen BondingAmide N-H and C=O
Halogen BondingBromine atom
π-π StackingAromatic rings
van der Waals ForcesEntire molecule

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of benzamides often involves the reaction of a carboxylic acid derivative, such as an acid chloride, with an amine. nih.gov While effective, these methods can generate stoichiometric waste and utilize hazardous reagents. walisongo.ac.id Future research should focus on developing more efficient and sustainable synthetic routes to 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide and its derivatives.

Key areas for exploration include:

Catalytic Amide Bond Formation: Investigating direct catalytic amidation reactions between 2-bromobenzoic acid and (4-methoxyphenyl)methanamine would be a significant advancement. researchgate.net Catalysts based on boric acid or other earth-abundant metals could offer milder reaction conditions and reduce waste. walisongo.ac.id

Green Chemistry Metrics: A systematic evaluation of different synthetic routes using green chemistry metrics, such as atom economy, reaction mass efficiency, and process mass intensity, will be crucial for identifying the most environmentally benign methods. walisongo.ac.id

Flow Chemistry: The use of continuous flow reactors could offer improved safety, scalability, and efficiency for the synthesis of this compound, particularly if coupled with catalytic methods.

MetricDescriptionGoal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
Process Mass Intensity (PMI) Total mass in a process / Mass of productMinimize (Ideal = 1)
Reaction Mass Efficiency (RME) Mass of isolated product / Total mass of reactantsMaximize

This interactive table summarizes key green chemistry metrics relevant to the synthesis of this compound.

In-depth Mechanistic Studies of Novel Transformations

The 2-bromo-N-benzylbenzamide scaffold is primed for a variety of transition-metal-catalyzed transformations. While reactions of similar compounds are known, detailed mechanistic studies are essential for optimizing reaction conditions and expanding their synthetic utility.

Future research should focus on:

Palladium-Catalyzed Reactions: The 2-bromophenyl group is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govresearchgate.net Mechanistic investigations into these reactions using this compound as a substrate could reveal the influence of the N-benzylamide group on reaction kinetics and catalyst stability.

Cobalt-Catalyzed Cyclizations: Recent studies have shown that 2-bromobenzamides can undergo cobalt-catalyzed cyclization reactions with partners like carbodiimides to form N-heterocycles. nih.govmdpi.com In-depth mechanistic studies, potentially involving computational modeling, could elucidate the role of the cobalt catalyst and the reaction intermediates, paving the way for the synthesis of novel heterocyclic structures derived from the title compound. mdpi.com

Photoredox Catalysis: Exploring light-mediated transformations could open up new reaction pathways that are not accessible through traditional thermal methods, offering milder and more selective synthetic routes.

Exploration of Advanced Catalytic Systems Incorporating the Compound

Beyond being a substrate, this compound and its derivatives have the potential to be incorporated into more complex molecular architectures that can act as ligands for advanced catalytic systems.

Promising avenues of research include:

Pincer Ligand Development: The N-benzylamide and 2-bromophenyl moieties can be functionalized to create novel pincer ligands. For example, C-H activation at the benzyl (B1604629) or phenyl rings could be used to install donor groups, leading to the formation of metal complexes with unique catalytic properties.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of new ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chemical compounds.

Heterogenized Catalysts: Immobilizing catalysts derived from this compound onto solid supports could facilitate catalyst recycling and improve the sustainability of catalytic processes.

Integration into Complex Materials and Devices

The structural features of this compound make it an attractive building block for the synthesis of functional materials and components for devices.

Future research could explore:

Conjugated Polymers: Through reactions like the Suzuki cross-coupling, the 2-bromophenyl group can be used to polymerize the molecule into conjugated polymers. The electronic properties of these polymers could be tuned by modifying the substituents on the aromatic rings, leading to potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes and Probes: Derivatization of the core structure could lead to the development of novel fluorescent dyes or chemical sensors. The amide linkage provides a site for introducing various functional groups that can interact with specific analytes or respond to environmental changes.

Liquid Crystals: The rigid benzamide (B126) core, combined with appropriate modifications to the peripheral aromatic rings, could lead to the formation of liquid crystalline materials with potential applications in display technologies.

Computational Design and High-Throughput Screening for Structure-Property Relationships in Non-Biological Applications

Computational chemistry and high-throughput screening are powerful tools that can accelerate the discovery of new materials and catalysts. These approaches can be applied to the this compound scaffold to predict and optimize its properties for various non-biological applications.

Future directions include:

Structure-Property Relationship Studies: Using density functional theory (DFT) and other computational methods, researchers can systematically study how modifications to the molecular structure of this compound affect its electronic, optical, and catalytic properties. nih.gov This can guide the rational design of new derivatives with desired functionalities.

Virtual Screening of Derivatives: Large virtual libraries of derivatives can be generated and screened computationally for properties relevant to materials science or catalysis. This can help to identify the most promising candidates for experimental synthesis and testing.

Mechanistic Elucidation: Computational modeling can be used to gain deeper insights into the mechanisms of reactions involving this compound, complementing experimental studies and aiding in the development of more efficient catalytic systems. nih.gov

Research AreaPotential ApplicationKey Structural Feature to Modify
Catalysis Asymmetric SynthesisIntroduction of chiral centers
Materials Science Organic ElectronicsExtension of conjugation via cross-coupling
Sensors Fluorescent ProbesAttachment of fluorophores and binding sites

This interactive table highlights potential non-biological applications and the corresponding structural modifications to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide?

  • Methodological Answer : The synthesis typically involves coupling 2-bromobenzoic acid with 4-methoxybenzylamine. A common approach uses carbodiimide crosslinkers like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF. Activation of the carboxylic acid precedes nucleophilic attack by the amine, forming the amide bond. Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
  • Key Tools : NMR (¹H/¹³C) for purity verification, FT-IR for amide bond confirmation, and mass spectrometry for molecular weight validation.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies protons on the benzamide and methoxyphenyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and bromine-substituted carbons.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, validated using software like SHELXL .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern from bromine.

Q. What are its primary applications in medicinal chemistry research?

  • Methodological Answer : The bromine atom and methoxyphenyl group enhance lipophilicity and binding to hydrophobic enzyme pockets. Researchers screen for antimicrobial or anticancer activity via:

  • In vitro assays : MIC (minimum inhibitory concentration) against bacterial/fungal strains; IC₅₀ determination in cancer cell lines (e.g., MTT assay).
  • Molecular docking : Simulations (AutoDock Vina) predict interactions with targets like kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate its electronic structure and reactivity?

  • Methodological Answer :

  • Thermochemical Analysis : Hybrid functionals (e.g., B3LYP ) calculate HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. Basis sets (6-311+G(d,p)) model electron correlation.
  • Reactivity Insights : Fukui indices identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine predictions for reaction mechanisms (e.g., SNAr at the bromine site) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Replace bromine with Cl/CF₃ or modify the methoxy group to OH/NO₂. Compare bioactivity (e.g., IC₅₀ shifts in cancer assays) .
  • Physicochemical Profiling : LogP (HPLC) and solubility measurements correlate structural changes with pharmacokinetic properties.

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved?

  • Methodological Answer :

  • Refinement Strategies : In SHELXL, use restraints for disordered methoxyphenyl groups. Twin refinement and multi-conformer models improve R-factors .
  • Validation Tools : CheckCIF (IUCr) flags symmetry errors; PLATON verifies hydrogen bonding networks.

Q. What challenges arise in studying its enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Assays : Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. Fluorescence quenching monitors binding to active sites.
  • Off-Target Effects : Proteome-wide profiling (thermal shift assays) identifies unintended interactions. CRISPR-Cas9 knockout models validate target specificity .

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2-bromo-N-[(4-methoxyphenyl)methyl]benzamide
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2-bromo-N-[(4-methoxyphenyl)methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.